Product packaging for Dimemorfan(Cat. No.:CAS No. 36304-82-2)

Dimemorfan

Katalognummer: B1670651
CAS-Nummer: 36304-82-2
Molekulargewicht: 255.4 g/mol
InChI-Schlüssel: KBEZZLAAKIIPFK-NJAFHUGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25N B1670651 Dimemorfan CAS No. 36304-82-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

36304-82-2

Molekularformel

C18H25N

Molekulargewicht

255.4 g/mol

IUPAC-Name

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1

InChI-Schlüssel

KBEZZLAAKIIPFK-NJAFHUGGSA-N

SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Isomerische SMILES

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1

Kanonische SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Aussehen

Solid powder

Andere CAS-Nummern

36309-01-0

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

36304-84-4 (phosphate salt[1:1])

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Astomin
AT 17
d-3-methyl-N-methylmorphinan
Dastosin
dimemorfan
dimemorfan phosphate
dimemorfan phosphate (1:1) salt
dimemorfan, (9alpha,13alpha,14alpha)-isomer
dinemorphan

Herkunft des Produkts

United States

Beschreibung

Dimemorfan is a morphinane alkaloid.

Pharmacology of Dimemorfan

Pharmacodynamics of Dimemorfan

This compound exerts its antitussive effects primarily through its actions within the central nervous system (CNS). patsnap.compatsnap.com

Central Nervous System Mechanisms of Action

This compound's central action involves modulating key areas and neurotransmitter systems within the brain and spinal cord to suppress the cough reflex. patsnap.compatsnap.com

The primary target of this compound is the cough center located in the brainstem, specifically the medulla oblongata. nih.govgoogle.compatsnap.compatsnap.comncats.ioncats.io By modulating the activity of this central reflex generator, this compound effectively suppresses the urge to cough and reduces the frequency and intensity of coughing. patsnap.compatsnap.comhealthwire.pk This central action is distinct from peripheral antitussives, which act on receptors outside the cough center. google.compatsnap.com Animal studies have shown that this compound is up to three times more potent than codeine and equivalent to dextromethorphan (B48470) in its antitussive effects. nih.gov

This compound influences neurotransmitter pathways in the central nervous system, which contributes to its antitussive action. patsnap.com

This compound is believed to affect the release and uptake of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the central nervous system. patsnap.compatsnap.com The serotonergic system plays a fundamental role in modulating various brain functions and motor pathways, including mood, sleep, aggressiveness, fear, and appetite. mdpi.com Abnormalities in this system have been linked to several pathologies, such as affective disorders, schizophrenia, and anxiety. mdpi.com While the precise details of this compound's interaction with specific serotonin receptor subtypes are not extensively detailed in all available literature, its modulation of this system contributes to altering the excitability of neurons involved in cough reflex pathways, thereby reducing their activity. patsnap.compatsnap.com

The compound also influences the release and uptake of norepinephrine (B1679862) (noradrenaline) in the central nervous system. patsnap.compatsnap.com The noradrenergic system, originating primarily from the locus coeruleus, provides extensive innervation throughout the brain and plays a fundamental neuromodulatory role in various functions, including stress responses, emotional memory, and motor control. frontiersin.org By modulating noradrenergic pathways, this compound can further alter the excitability of neurons involved in the cough reflex, contributing to its antitussive effect. patsnap.compatsnap.com

Neurotransmitter Pathway Involvement
Serotonergic System Modulation

Receptor Binding Profiles

This compound exhibits a distinct receptor binding profile that differentiates it from narcotic opioids. It does not strongly bind to mu-opioid receptors, which are typically associated with the addictive properties and psychoactive effects of narcotics. patsnap.com Instead, this compound demonstrates a higher affinity for non-opioid receptors. patsnap.com

Specifically, this compound acts as a potent agonist of the sigma-1 (σ1) receptor. wikipedia.orgwikipedia.orgnih.govnih.govncl.edu.twresearchgate.net Its binding affinity (Ki) for the σ1 receptor has been reported at approximately 151 nM. wikipedia.orgnih.govresearchgate.net The σ1 receptor is an intracellular receptor that acts as a chaperone protein, modulating calcium (Ca2+) signaling through the inositol (B14025) 1,3,5-triphosphate (IP3) receptor. drugbank.comtandfonline.com It is involved in various cellular functions, including proliferation, survival, and protection against oxidative stress-induced cell death. drugbank.com Sigma-1 receptors also play a neuromodulatory role in cholinergic neurotransmission, enhancing acetylcholine (B1216132) release. nih.gov

In contrast to dextromethorphan (DXM) and its active metabolite dextrorphan (B195859) (DXO), this compound does not act significantly as an N-methyl-D-aspartate (NMDA) receptor antagonist, with a reported Ki value of 16,978 nM. wikipedia.org This lack of significant NMDA receptor antagonism is believed to contribute to this compound's reduced dissociative effects and lower abuse potential compared to DXM and DXO. wikipedia.org this compound also has a relatively low affinity for the sigma-2 (σ2) receptor, with a Ki of 4,421 nM. wikipedia.orgncl.edu.twresearchgate.net Studies have also indicated that this compound has very low affinity for phencyclidine (PCP) sites, unlike dextrorphan which exhibits moderate affinity. nih.govncl.edu.twresearchgate.net

The receptor binding affinities are summarized in the table below:

Receptor TypeThis compound Binding Affinity (Ki)Notes
Sigma-1 (σ1)151 nM wikipedia.orgnih.govresearchgate.netPotent agonist wikipedia.orgwikipedia.orgnih.govnih.govncl.edu.twresearchgate.net
NMDA16,978 nM wikipedia.orgDoes not act significantly as an antagonist wikipedia.org
Sigma-2 (σ2)4,421 nM wikipedia.orgRelatively low affinity wikipedia.orgncl.edu.twresearchgate.net
Mu-opioidLow affinity patsnap.comDoes not strongly bind patsnap.com
PCP Sites17,000 nM (17 µM) nih.govncl.edu.twresearchgate.netVery low affinity nih.govncl.edu.twresearchgate.net

Table 1: this compound Receptor Binding Profile

Sigma-1 Receptor Agonism

This compound acts as a potent agonist of the sigma-1 (σ1) receptor. pedemmorsels.comwikipedia.org This interaction is considered a key aspect of its pharmacological activity. Studies have demonstrated that this compound exhibits anti-amnesic effects, which are mediated through its σ1 receptor agonism. mims.com For instance, this compound's ability to improve scopolamine- and β-amyloid peptide-(25-35)-induced amnesia in mice was antagonized by the σ receptor antagonist haloperidol, indicating the involvement of σ1 receptor activation in these effects. mims.com

Comparison of Binding Affinities: Sigma-1 vs. Sigma-2 Receptors

Research has elucidated this compound's binding affinities for both sigma-1 (σ1) and sigma-2 (σ2) receptors, revealing a preferential affinity for the σ1 subtype. This compound demonstrates a relatively high affinity for σ1 receptors with a Kᵢ value of 151 nM. pedemmorsels.comfishersci.camims.com In contrast, its affinity for σ2 receptors is considerably lower, with Kᵢ values reported at 4421 nM (or 4-11 µM). pedemmorsels.comfishersci.camims.com This difference in binding affinity underscores this compound's selectivity towards the σ1 receptor.

Table 1: Binding Affinities of this compound for Sigma Receptors

Receptor TypeKᵢ (nM)Reference
Sigma-1 (σ1)151 pedemmorsels.comfishersci.camims.com
Sigma-2 (σ2)4421 pedemmorsels.commims.com
Sigma-2 (σ2)4,000-11,000 fishersci.ca
Absence of Significant Mu-Opioid Receptor Binding

A crucial characteristic of this compound's pharmacological profile is its lack of significant binding to mu-opioid receptors. tajando.comnih.gov This distinguishes it from narcotic antitussives and contributes to its classification as a non-narcotic agent. tajando.comfishersci.ca The antitussive action of this compound is not affected by opioid-receptor blockers such as levallorphan (B1674846), further supporting its independence from the mu-opioid system. tajando.com

Lack of Significant NMDA Receptor Antagonism

Unlike some other morphinan (B1239233) derivatives, this compound does not act as a significant N-methyl-D-aspartate (NMDA) receptor antagonist. pedemmorsels.comguidetopharmacology.org Its affinity for NMDA receptors is low, with a Kᵢ value of 16,978 nM (approximately 17 µM). pedemmorsels.com This contrasts with dextrorphan, a metabolite of dextromethorphan, which exhibits moderate affinity for NMDA-linked phencyclidine (PCP) sites (Kᵢ = 0.9 µM). fishersci.cawikipedia.org The absence of significant NMDA receptor antagonism in this compound is associated with a lack of dissociative effects, contributing to a reduced potential for side effects and abuse. pedemmorsels.comguidetopharmacology.org

Cellular and Molecular Anti-inflammatory Mechanisms

Beyond its receptor interactions, this compound demonstrates cellular and molecular mechanisms that contribute to its anti-inflammatory properties. These effects have been observed to operate through sigma-1 receptor-independent pathways. wikipedia.orgnih.govwikipedia.org

Modulation of Intracellular Calcium Dynamics

This compound has been shown to modulate intracellular calcium dynamics, a key aspect of cellular signaling in inflammatory processes. It decreases the increase in intracellular calcium concentration induced by agents such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) and aluminum fluoride (B91410) (AlF4-) in neutrophils. nih.gov This suggests that this compound can interfere with receptor-mediated G-protein signaling pathways. nih.gov Notably, this compound does not affect intracellular calcium increases induced by thapsigargin, an intracellular calcium mobilizer, indicating a specific mechanism of action rather than a general interference with calcium release. nih.gov

Inhibition of NADPH Oxidase (NOX) Activity

This compound exhibits inhibitory effects on NADPH oxidase (NOX) activity, a crucial enzyme complex involved in the production of reactive oxygen species (ROS) in inflammatory cells. nih.govwikipedia.org This inhibition contributes to its anti-inflammatory actions. This compound has been shown to decrease the production of reactive oxygen species (ROS) induced by phorbol-12-myristate-13-acetate (PMA) and fMLP in neutrophils. wikipedia.orgnih.govfishersci.ca It also inhibits lipopolysaccharide (LPS)-induced ROS and nitric oxide (NO) production in microglial cells. nih.govwikipedia.orgfishersci.ca This is achieved by inhibiting NOX activity and suppressing the upregulation of inducible nitric oxide synthase (iNOS) through interference with nuclear factor kappa-B (NF-κB) signaling. wikipedia.orgnih.govwikipedia.orgfishersci.cafishersci.ca

Table 2: Inhibition of Reactive Oxygen Species (ROS) Production by this compound

StimulusCell TypeIC₅₀ (µM)Reference
fMLPNeutrophils7.0 wikipedia.orgnih.govfishersci.ca
PMANeutrophils>7.0 (less potent than fMLP) nih.gov

Table 3: Inhibition of NADPH Oxidase (NOX) Activity by this compound

Cell TypeInhibition (%)IC₅₀ (µM)Reference
BV2 cells13-44N/A nih.gov
NeutrophilsN/A47 nih.gov
Modulation of AP-1 Transcription Factors

Nephroprotective Mechanisms

This compound exhibits protective effects against kidney injury, particularly in the context of oxalate-induced damage to renal tubular epithelial cells (RTECs), a key factor in kidney stone formation researchgate.netpatsnap.comnih.govnih.govsciprofiles.com. Its nephroprotective actions are multifaceted, involving the modulation of cellular stress responses and apoptotic pathways researchgate.netnih.gov.

Sigma-1 Receptor Upregulation in Renal Tubular Epithelial Cells

This compound acts as a selective sigma-1 receptor (S1R) agonist wikipedia.orgresearchgate.netnih.gov. Studies have shown that oxalate (B1200264) exposure downregulates S1R expression in RTECs researchgate.netnih.govnih.govsciprofiles.com. However, treatment with this compound leads to an upregulation of S1R expression in these cells researchgate.netnih.govnih.govsciprofiles.com. The S1R, a transmembrane protein primarily localized in mitochondria-associated endoplasmic reticulum membranes (MAMs), plays a crucial role as a molecular chaperone and intermediary between the endoplasmic reticulum (ER) and mitochondria, influencing various physiological processes patsnap.comnih.govnih.govsciprofiles.commdpi.com. Its activation by this compound is central to the observed renal protection researchgate.netnih.govnih.govsciprofiles.com.

Mitigation of Endoplasmic Reticulum Stress and Oxidative Stress

Oxalate-induced kidney injury is associated with escalated endoplasmic reticulum stress (ERS) and oxidative stress in RTECs researchgate.netpatsnap.comnih.govnih.govsciprofiles.com. This compound has been demonstrated to mitigate both ERS and oxidative stress researchgate.netnih.govnih.govsciprofiles.com. This mitigation is crucial as ERS and oxidative imbalance are linked to the development of kidney diseases and can lead to cell damage and apoptosis patsnap.comnih.govnih.govsciprofiles.comresearchgate.net.

Reduction of Apoptosis via CHOP Pathway Inhibition

A significant aspect of this compound's nephroprotective mechanism is its ability to reduce apoptosis in RTECs researchgate.netnih.govnih.govsciprofiles.com. Oxalate exposure culminates in increased apoptosis in these cells researchgate.netnih.govnih.govsciprofiles.com. This compound's protective effect is mediated through the inhibition of the C/EBP homologous protein (CHOP) pathway researchgate.netpatsnap.comnih.govnih.govsciprofiles.comtandfonline.com. The CHOP pathway is a key regulator of the ER-stress response and is known to upregulate pro-apoptotic genes while inhibiting anti-apoptotic proteins, contributing to ERS-activated apoptosis nih.govnihs.go.jpsecarna.com. In vivo experiments have further confirmed that S1R activation by this compound attenuates oxalate-induced kidney injury and alleviates kidney stone formation by inhibiting ERS-mediated apoptosis via the CHOP pathway researchgate.netpatsnap.comnih.govnih.govsciprofiles.comtandfonline.com.

Modulation of Endoplasmic Reticulum-Mitochondrion Association

Recent research highlights the importance of mitochondria-associated membranes (MAMs), interacting areas between the endoplasmic reticulum and mitochondria, in kidney disease development patsnap.comnih.govnih.govsciprofiles.com. The sigma-1 receptor (S1R) is a specific protein found in MAMs and acts as a crucial intermediary between the ER and mitochondria nih.govnih.govsciprofiles.commdpi.com. By functioning as a molecular chaperone, S1R can inhibit ER-mediated apoptosis and modulate mitochondrial function nih.gov. This compound, through its activation of S1R, contributes to the modulation of ER-mitochondrion association, thereby exerting protective effects on renal tubular epithelial cells patsnap.comnih.govnih.govsciprofiles.com. This modulation helps maintain cellular homeostasis and prevents the progression of kidney injury patsnap.comnih.govnih.govsciprofiles.com.

Pharmacokinetics of this compound

The pharmacokinetics of this compound have been investigated to understand its absorption, distribution, metabolism, and excretion profile in the body patsnap.comresearchgate.netnih.gov.

Absorption Profile

This compound is well-absorbed following oral administration patsnap.compatsnap.comimatokucambodia.comgoogle.com. After single oral doses of this compound phosphate (B84403) tablets (10 mg, 20 mg, and 40 mg) in healthy Chinese volunteers, the maximum plasma concentration (Cmax) and area under the curve (AUC0-t and AUC0-∞) showed dose-proportional characteristics researchgate.netnih.gov. For a 40 mg single dose, the Cmax was 6.19 ± 7.61 ng·mL−1, AUC0-t was 101 ± 171 ng·mL−1·h, and AUC0-∞ was 117 ± 210 ng·mL−1·h researchgate.netnih.gov. The time to reach maximum plasma concentration (Tmax) ranged from 2.75 to 3.96 hours, and the elimination half-life (t1/2) ranged from 10.6 to 11.4 hours researchgate.netnih.gov.

Food intake does not significantly affect the pharmacokinetic parameters of this compound phosphate tablets researchgate.netnih.gov. However, multiple-dosing of 20 mg this compound phosphate tablets three times daily resulted in an accumulation index (AI) of 2.65 ± 1.11, indicating notable accumulation researchgate.netnih.gov.

The pharmacokinetics of this compound are also influenced by the cytochrome P450 2D610 (CYP2D610) genotype researchgate.netnih.gov. Significant differences in Cmax, AUC0-t, AUC0-inf, volume of distribution (Vz), and clearance (CL) values of this compound have been observed among different CYP2D610 genotype groups researchgate.netnih.gov. Subjects with the CYP2D610 TT genotype exhibited significantly higher Cmax (8.06 ± 4.43 ng/mL) and AUC0-inf compared to those with CYP2D610 CC (3.41 ± 2.79 ng/mL) or CYP2D610 CT (3.11 ± 2.47 ng/mL) genotypes researchgate.netnih.gov. Conversely, Vz/F and CL/F were lowest in individuals with the CYP2D6*10 TT homozygotes researchgate.netnih.gov.

Pharmacokinetic Parameters of this compound after Single Oral Dosing (40 mg) researchgate.netnih.gov

ParameterValue (Mean ± SD)Unit
Cmax6.19 ± 7.61ng·mL−1
AUC0-t101 ± 171ng·mL−1·h
AUC0-∞117 ± 210ng·mL−1·h
Tmax Range2.75 to 3.96h
t1/2 Range10.6 to 11.4h

Influence of CYP2D6*10 Genotype on this compound Pharmacokinetics (40 mg oral dose) researchgate.netnih.gov

GenotypeCmax (ng/mL) (Mean ± SD)
CYP2D610 CC3.41 ± 2.79
CYP2D610 CT3.11 ± 2.47
CYP2D6*10 TT8.06 ± 4.43

Biotransformation and Metabolic Pathways

This compound, a morphinan-derived antitussive, undergoes extensive biotransformation within the human body. This metabolic process is crucial for its elimination.

Primary Organ of Metabolism (e.g., Hepatic)

The primary site of this compound metabolism is the liver patsnap.comslideshare.netnih.gov. Hepatic cytochrome P450 (CYP) enzymes play a predominant role in the oxidative and N-demethylation pathways of this compound cpu.edu.cnnih.gov. Research indicates the involvement of multiple CYP isoforms in this compound oxidation (DFO) nih.gov. Specifically, CYP2D6 demonstrates the highest intrinsic clearance in forming metabolite M1 nih.gov. Other CYP forms, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4, also contribute to this compound metabolism nih.gov.

Liquid chromatography-mass spectral analysis has identified two primary metabolites:

Metabolite 1 (M1): d-3-hydroxymethyl-N-methylmorphinan ([M + H]+ m/z at 272.200) nih.gov. CYP2D6, CYP2C9, and CYP2C19 are involved in the formation of M1 nih.gov.

Metabolite 2 (M2): d-3-methylmorphinan ([M + H]+ m/z at 242.190) nih.gov. The formation of M2 involves CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 nih.gov.

The formation activities of both M1 and M2 in microsomes significantly correlate with CYP2D6 marker activity nih.gov. M2 formation activity also shows a correlation with the CYP3A4 marker nih.gov.

Metabolite Excretion Routes

Following metabolism, this compound and its metabolites are primarily excreted from the body patsnap.com. The kidneys are a major route for metabolite excretion, with metabolites being excreted via urine patsnap.comcpu.edu.cn. Studies have also indicated the presence of this compound in urine samples cpu.edu.cnresearchgate.net. While renal excretion is significant, high molecular weight conjugates are more likely to be excreted in bile pharmacology2000.com.

Kinetic Characteristics

The pharmacokinetic profile of this compound has been characterized through various studies, revealing its absorption, distribution, metabolism, and excretion patterns.

Dose Proportionality in Single-Dose Administration

In healthy Chinese volunteers, single oral doses of this compound phosphate tablets demonstrated linear kinetic characteristics researchgate.netnih.gov. After single doses of 10 mg, 20 mg, and 40 mg, the maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) were observed to be dose proportional researchgate.netnih.gov. For a 40 mg single dose, Cmax was 6.19 ± 7.61 ng·mL−1, AUC0-t was 101 ± 171 ng·mL−1·h, and AUC0-∞ was 117 ± 210 ng·mL−1·h researchgate.netnih.gov. The time to reach maximum plasma concentration (Tmax) ranged from 2.75 to 3.96 hours, and the half-life (t1/2) ranged from 10.6 to 11.4 hours researchgate.netnih.gov.

Table 1: Pharmacokinetic Parameters of this compound after Single-Dose Oral Administration researchgate.netnih.gov

Dose (mg)Cmax (ng·mL−1)AUC0-t (ng·mL−1·h)AUC0-∞ (ng·mL−1·h)Tmax (h)t1/2 (h)
10Not specifiedNot specifiedNot specified2.7510.6
20Not specifiedNot specifiedNot specifiedNot specifiedNot specified
406.19 ± 7.61101 ± 171117 ± 2103.9611.4
Accumulation Index in Multiple-Dose Regimens

Multiple-dosing of 20 mg this compound phosphate tablets three times per day resulted in noticeable accumulation researchgate.netnih.gov. The Accumulation Index (AI) after multiple doses of 20 mg this compound phosphate tablets was reported as 2.65 ± 1.11 researchgate.netnih.gov. This suggests that the dose interval should be increased, as the half-life (approximately 12 hours) is longer than the typical dosing interval, to mitigate accumulation cpu.edu.cn.

Table 2: Accumulation Index of this compound after Multiple-Dose Oral Administration researchgate.netnih.gov

RegimenAccumulation Index (AI)
20 mg this compound phosphate tablets, 3 times/day2.65 ± 1.11
Influence of Cytochrome P450 2D6 Polymorphisms

Genetic polymorphisms in cytochrome P450 2D6 (CYP2D6) significantly influence the pharmacokinetics of this compound in humans researchgate.netnih.gov. Specifically, the CYP2D6*10 (100C > T, rs1065852) polymorphism has been shown to affect this compound pharmacokinetics researchgate.netnih.gov.

Studies evaluating subjects with different CYP2D610 genotypes (CC, CT, and TT) after a 40 mg oral dose of this compound demonstrated significant differences in pharmacokinetic parameters researchgate.netnih.gov. Subjects with the CYP2D610 TT genotype exhibited significantly higher Cmax and AUC0-inf values compared to those with CYP2D610 CC and CYP2D610 CT genotypes researchgate.netnih.gov. Conversely, the apparent volume of distribution (Vz/F) and apparent clearance (CL/F) were lowest in subjects with CYP2D6*10 TT homozygotes researchgate.netnih.gov. This polymorphism under the recessive model (CC + TC vs TT) was significantly associated with this compound pharmacokinetics researchgate.netnih.gov.

Table 3: Influence of CYP2D6*10 Genotype on this compound Pharmacokinetics (40 mg single dose) researchgate.netnih.gov

CYP2D6*10 GenotypeCmax (ng/mL)AUC0-inf (ng·h/mL)Vz/F (L)CL/F (L/h)
CC (n=5)3.41 ± 2.79Not specifiedNot specifiedNot specified
CT (n=11)3.11 ± 2.47Not specifiedNot specifiedNot specified
TT (n=8)8.06 ± 4.43Higher than CC/CTLowestLowest

Preclinical Research of Dimemorfan

In Vitro Studies

In vitro research has provided insights into Dimemorfan's direct effects on different cell types involved in inflammatory responses and injury.

Effects on Inflammatory Cell Activation

This compound has demonstrated significant modulatory effects on the activation of various inflammatory cells.

This compound has been shown to decrease the production of reactive oxygen species (ROS) induced by phorbol-12-myristate-13-acetate (PMA) and N-formyl-methionyl-leucyl-phenylalanine (fMLP) in human neutrophils nih.govresearchgate.netnih.govomicsdi.org. Additionally, it reduced CD11b expression in these cells. These observed effects appear to be independent of sigma-1 receptors, potentially involving the blocking of ROS production and G-protein-mediated increases in intracellular calcium nih.govresearchgate.netnih.gov.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in Human Neutrophils

StimulusEffect of this compound on ROS ProductionMechanismCitation
PMADecreasedSigma-1 receptor-independent, possibly by blocking ROS production and G-protein-mediated intracellular calcium increase nih.govresearchgate.netnih.govomicsdi.org
fMLPDecreasedSigma-1 receptor-independent, possibly by blocking ROS production and G-protein-mediated intracellular calcium increase nih.govresearchgate.netnih.govomicsdi.org

In microglial cells, specifically LPS-activated BV2 cells (murine brain microglial cells), this compound exhibited inhibitory effects on the production of reactive oxygen species (ROS) and nitric oxide (NO) nih.govresearchgate.netnih.gov. Furthermore, it suppressed the production of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α) nih.gov.

Human Neutrophil Responses (e.g., PMA- and fMLP-induced Reactive Oxygen Species Production)

Investigation of Intracellular Signaling Cascades in Cellular Models

The anti-inflammatory actions of this compound in microglial cells are attributed to its ability to inhibit NADPH oxidase (NOX) activity and suppress the upregulation of inducible nitric oxide synthase (iNOS) nih.govresearchgate.netnih.gov. This suppression is achieved by interfering with nuclear factor kappa-B (NF-κB) signaling nih.govresearchgate.netnih.gov. Pre-treatment with this compound (10–20 μM) significantly suppressed LPS-induced iNOS protein expression, likely through inhibiting NF-κB phosphorylation (pp65)/activation nih.gov. This compound (10–50 μM) also concentration-dependently inhibited NOX activity in BV2 cells, with inhibition percentages ranging from 13% to 44% nih.gov. The IC50 value for NOX inhibition by this compound in neutrophils was determined to be 47 μM nih.gov.

Table 2: Effects of this compound on Inflammatory Mediators and Signaling in Microglial Cells

Inflammatory Mediator/PathwayEffect of this compoundConcentration/IC50Citation
ROS Production (LPS-induced)Inhibited10–20 μM nih.govresearchgate.netnih.gov
NO Production (LPS-induced)Inhibited10–20 μM nih.govresearchgate.netnih.gov
MCP-1 Production (LPS-induced)InhibitedNot specified nih.gov
TNF-α Production (LPS-induced)InhibitedNot specified nih.gov
iNOS Expression (LPS-induced)Suppressed10–20 μM nih.gov
NOX ActivityInhibited13-44% inhibition (BV2 cells); IC50 = 47 μM (neutrophils) nih.gov
NF-κB SignalingInterfered withNot specified nih.govresearchgate.netnih.gov

Studies on Renal Tubular Epithelial Cells in Oxalate-Induced Injury Models

In models of oxalate-induced kidney injury, this compound, acting as a sigma-1 receptor (S1R) agonist, demonstrated protective effects on renal tubular epithelial cells (RTECs) tandfonline.compatsnap.comnih.govnih.gov. Oxalate (B1200264) exposure was found to downregulate S1R expression in RTECs, leading to increased oxidative stress, endoplasmic reticulum stress (ERS), and apoptosis tandfonline.compatsnap.comnih.govnih.gov. This compound up-regulated S1R expression and effectively mitigated ERS and oxidative stress, thereby reducing apoptosis in these cells tandfonline.compatsnap.comnih.govnih.gov. This protective mechanism was mediated through the S1R's inhibition of the CHOP pathway tandfonline.compatsnap.comnih.govnih.gov.

In Vivo Animal Models

In vivo studies have further corroborated the anti-inflammatory and protective effects of this compound observed in cellular models.

In an LPS-induced endotoxin (B1171834) shock model in mice, treatment with this compound (1 and 5 mg kg−1, intraperitoneal, at three successive times after LPS administration) significantly decreased plasma TNF-α levels nih.govresearchgate.netnih.govfrontiersin.org. Additionally, it reduced neutrophil infiltration and oxidative stress in the lung and liver, highlighting its systemic anti-inflammatory action nih.govresearchgate.netnih.govfrontiersin.org. These findings suggest that this compound's anti-inflammatory properties contribute to its protective effects against endotoxin shock nih.govresearchgate.netnih.gov.

In a rat kidney stone model designed to mimic oxalate-induced injury, this compound demonstrated effectiveness in attenuating renal injury, reducing crystal deposition, and inhibiting renal stone formation tandfonline.compatsnap.comnih.govnih.gov. This protective role in ameliorating nephrolithiasis is linked to its ability to modulate endoplasmic reticulum-mitochondrion association and inhibit endoplasmic reticulum stress-induced apoptosis in renal tubular epithelial cells, as observed in in vitro studies tandfonline.compatsnap.comnih.govnih.gov.

Antitussive Efficacy Assessments

This compound's primary clinical application is as an antitussive agent, acting directly on the cough center located in the medulla nih.govresearchgate.netpatsnap.com. Preclinical evaluations have focused on comparing its potency to established antitussives.

Comparative Potency Studies Against Established Antitussives

Animal model studies have indicated that this compound exhibits significant antitussive activity. It has been shown to be up to three times more potent than codeine and possesses efficacy equivalent to dextromethorphan (B48470) in various animal models nih.govresearchgate.netsmolecule.com. Unlike narcotic antitussives, this compound does not induce significant physical or psychological dependence, and its antitussive action is not affected by opioid-receptor blockers such as levallorphan (B1674846) nih.govresearchgate.net.

Table 1: Comparative Antitussive Potency of this compound in Animal Models

CompoundRelative Potency (vs. Codeine)Relative Potency (vs. Dextromethorphan)Reference
This compoundUp to 3 times strongerEquivalent nih.govresearchgate.netsmolecule.com
Dextromethorphan-- nih.govresearchgate.netsmolecule.com
Codeine-- nih.govresearchgate.netsmolecule.com

Neuroprotective Investigations

Beyond its antitussive properties, this compound has demonstrated neuroprotective effects in various preclinical models, particularly in conditions involving neuroinflammation and neuronal damage nih.govnih.govresearchgate.net.

Models of Neuroinflammation-Mediated Neurodegenerative Conditions

This compound has shown neuroprotective properties in animal models of inflammation-mediated neurodegenerative conditions nih.govnih.govresearchgate.net. Studies have reported its protective effect against ischemic stroke in rats nih.govresearchgate.net. This protection is attributed to its ability to reduce glutamate-induced excitotoxicity, thereby suppressing the initiation of inflammation-related events such as neutrophil infiltration and microglia activation nih.govresearchgate.net. Furthermore, this compound has been observed to interfere with signals like nuclear factor kappa-B (NF-κB) activation, as well as the induction of oxidative and nitrosative stresses, leading to reductions in tissue damage and cell death nih.govresearchgate.net. In activated microglial cells, this compound inhibited lipopolysaccharide (LPS)-induced production of reactive oxygen species (ROS) and nitric oxide (NO) nih.govnih.govresearchgate.nettargetmol.com. It also suppressed the production of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α) in these cells nih.govnih.govresearchgate.nettargetmol.com.

Attenuation of Neuronal Damage (e.g., Kainate-induced Seizures and Hippocampal Neuronal Loss)

This compound has been shown to attenuate kainate (KA)-induced seizures in a dose-dependent manner in rats nih.gov. Pre-treatment with this compound (12 or 24 mg/kg) significantly reduced seizure activity nih.gov. In addition to its anticonvulsant effects, this compound pre-treatment attenuated KA-induced increases in c-fos/c-jun expression and activating protein-1 (AP-1) DNA-binding activity nih.gov. Crucially, it also mitigated the loss of cells in the CA1 and CA3 fields of the hippocampus following KA administration nih.gov. These neuroprotective effects of this compound were found to be comparable to those of dextromethorphan and were mediated via sigma-1 (σ1) receptor activation nih.gov.

Table 2: Effects of this compound on Kainate-induced Seizures and Hippocampal Neuronal Loss in Rats

Treatment GroupSeizure Score (Mean ± SEM)Neuronal Loss (CA1/CA3 Hippocampus)Reference
Saline + Kainate3.1 ± 0.3Significant neuronal loss nih.gov
This compound (12 mg/kg) + KainateReduced seizuresSignificantly blocked neuronal loss nih.gov
This compound (24 mg/kg) + KainateReduced seizuresSignificantly blocked neuronal loss nih.gov
Dextromethorphan (DM) + KainateComparable reductionComparable blocking nih.gov

Anti-inflammatory and Endotoxin Shock Protection Studies

This compound's anti-inflammatory properties extend to systemic inflammation and protection against endotoxin shock.

Modulation of Systemic Inflammatory Markers (e.g., Plasma TNF-α)

This compound exhibits anti-inflammatory properties by inhibiting the production of NADPH oxidase (NOX)-dependent reactive oxygen species (ROS) and inducible nitric oxide synthase (iNOS)-dependent nitric oxide (NO) nih.govnih.govresearchgate.net. These effects are likely mediated via the modulation of nuclear factor kappa-B (NF-κB) signaling in activated inflammatory cells nih.govnih.govresearchgate.net. In models of lipopolysaccharide (LPS)-induced endotoxin shock in mice, treatment with this compound (1 and 5 mg/kg, i.p.) significantly decreased plasma tumor necrosis factor-alpha (TNF-α) levels nih.govnih.govresearchgate.netfrontiersin.orgomicsdi.org. Furthermore, this compound treatment reduced neutrophil infiltration and oxidative stress in the lung and liver in these endotoxin shock models nih.govnih.govresearchgate.net. In vitro studies also demonstrated that this compound inhibited LPS-induced ROS and NO production, as well as the production of monocyte chemoattractant protein-1 (MCP-1) and TNF-α, by inhibiting NOX activity and suppressing iNOS upregulation through interference with NF-κB signaling in microglial cells nih.govnih.govresearchgate.nettargetmol.com. This compound also decreased phorbol-12-myristate-13-acetate (PMA)- and N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced production of reactive oxygen species (ROS) and CD11b expression in neutrophils nih.govnih.govresearchgate.nettargetmol.com.

Table 3: Modulation of Systemic Inflammatory Markers by this compound in LPS-induced Endotoxin Shock in Mice

Inflammatory MarkerEffect of this compound Treatment (1 and 5 mg/kg, i.p.)Reference
Plasma TNF-αDecreased nih.govnih.govresearchgate.netfrontiersin.orgomicsdi.org
Neutrophil InfiltrationDecreased (in lung and liver) nih.govnih.govresearchgate.net
Oxidative StressDecreased (in lung and liver) nih.govnih.govresearchgate.net

Analytical Methodologies for Dimemorfan Quantification

Advanced Chromatographic Techniques

Chromatographic methods, particularly those integrated with mass spectrometry, offer the specificity and sensitivity required for dimemorfan analysis.

HPLC-MS/MS is a widely adopted technique for the quantification of this compound in biological samples, offering high sensitivity, selectivity, and speed. One established method for determining this compound in human plasma utilizes a Phenomenex Luna C18 column (3 µm, 50 × 2.0 mm) with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, applied via a fast gradient method. This compound and its internal standard, estazolam, are detected as proton adducts in selected reaction monitoring (SRM) positive mode, with specific mass transitions of m/z 255.8 → 155.1 for this compound and m/z 295.0 → 267.0 for estazolam. This method demonstrates a linear dynamic range of 0.04-5.00 ng/mL in human plasma and a chromatographic run time of less than 5 minutes. nih.govresearchgate.net

Another validated HPLC-MS/MS method for this compound quantification in human plasma and urine employs an ultimate C18 column (50 mm × 4.6 mm, 5 µm). The mobile phase comprises methyl alcohol, water, and formic acid in a ratio of 75:25:0.05, flowing at 0.2 mL/min. Detection is performed using an API 3000 mass spectrometer with multiple reaction monitoring (MRM) in positive electron ionization mode, targeting ion pairs m/z 256.4 → 155.3 for this compound and m/z 235.4 → 86.1 for lidocaine, which serves as the internal standard. This method exhibits excellent linearity, with a regression coefficient (r) of 0.9957 for plasma (0.025-5.0 ng/mL) and 0.9983 for urine (0.1-20.0 ng/mL). The detection limit is 0.025 ng/mL for plasma and 0.1 ng/mL for urine. scu.edu.cnresearchgate.net

Table 1: Key Parameters for HPLC-MS/MS Quantification of this compound

ParameterMethod 1 (Plasma) nih.govresearchgate.netMethod 2 (Plasma & Urine) scu.edu.cnresearchgate.net
Column Phenomenex Luna C18 (3 µm, 50 × 2.0 mm)Ultimate C18 (5 µm, 50 mm × 4.6 mm)
Mobile Phase Water:Methanol (both with 0.1% formic acid), gradientMethyl alcohol:Water:Formic acid (75:25:0.05)
Flow Rate Fast gradient0.2 mL/min
Internal Standard EstazolamLidocaine
This compound m/z 255.8 → 155.1256.4 → 155.3
IS m/z 295.0 → 267.0235.4 → 86.1
Linear Range (Plasma) 0.04-5.00 ng/mL0.025-5.0 ng/mL (r=0.9957)
Linear Range (Urine) N/A0.1-20.0 ng/mL (r=0.9983)
LOD (Plasma) N/A0.025 ng/mL
LOD (Urine) N/A0.1 ng/mL
Run Time <5 minN/A
Recovery (Plasma) N/A103.38-106.88%
Recovery (Urine) N/A90.05-101.40%
Intra-day RSD (Plasma) N/AMax 5.92%
Inter-day RSD (Plasma) N/AMax 5.70%
Intra-day RSD (Urine) N/AMax 10.35%
Inter-day RSD (Urine) N/AMax 8.80%

GC-EI MS is another powerful technique employed for the quantitative determination of this compound, particularly when combined with effective sample preparation methods. A method utilizing GC-EI MS for this compound in human plasma involves direct injection of the eluate from a solid-phase extraction into the gas chromatograph. Detection is carried out by a mass spectrometer in selected ion monitoring (SIM) mode, using positive electron ionization. The chromatographic separation is achieved on an Equity-5 fused silica (B1680970) capillary column (30 m × 0.32 mm i.d., 0.25 µm film thickness). This method has demonstrated linearity from 0.25 to 32.0 ng/100 µL of plasma, with a limit of detection (LOD) of 0.125 ng/100 µL. Recoveries for this compound spiked into plasma were reported to be ≥83%, with intra-day and inter-day relative standard deviations (RSD) not exceeding 13% and accuracy ranging from 88% to 105%. nih.govresearchgate.net

Table 2: Key Parameters for GC-EI MS Quantification of this compound

ParameterGC-EI MS Method (Plasma) nih.govresearchgate.net
Column Equity-5 fused silica capillary (30 m × 0.32 mm i.d., 0.25 µm film thickness)
Detection Mode Selected Ion Monitoring (SIM), Positive EI
Linear Range 0.25-32.0 ng/100 µL plasma
LOD 0.125 ng/100 µL plasma
Recovery ≥83%
Intra-day RSD Max 13%
Inter-day RSD Max 13%
Accuracy 88-105%

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Sample Preparation and Extraction Methods

Effective sample preparation is critical for the accurate quantification of this compound, especially from complex biological matrices like plasma and urine. These methods aim to isolate the analyte, remove interfering substances, and concentrate the sample.

Protein precipitation (PP) is a straightforward and widely used method for initial sample clean-up, particularly for biological fluids like plasma, by removing high-molecular-weight proteins that can interfere with downstream chromatographic analysis. For this compound quantification via LC-MS/MS, a one-step protein precipitation with acetonitrile (B52724) has been successfully employed for human plasma samples. This method simplifies the sample clean-up process without compromising sensitivity, as the increased ionization efficiency and minimized matrix effects in the subsequent LC-MS/MS analysis compensate for the less extensive clean-up compared to other methods. nih.govresearchgate.net Protein precipitation can often be the only sample preparation step required for biological samples when using highly robust chromatographic columns, such as monolithic columns.

Liquid-liquid extraction (LLE) is a fundamental separation technique that leverages the differential solubility of compounds between two immiscible liquid phases, typically an organic solvent and an aqueous solution. This method is effective for isolating desired components, cleaning up complex samples, and concentrating analytes. For the determination of this compound in human plasma and urine by HPLC-MS/MS, redistilled ether has been utilized as the extraction solvent. The process involves mixing the sample with the organic solvent, allowing this compound to partition into the organic phase, which is then separated for analysis. scu.edu.cnresearchgate.net LLE is a versatile method for sample clean-up and enrichment, particularly useful when the analyte exhibits higher solubility in the chosen organic solvent than in water. phenomenex.com

Protein Precipitation Techniques

Validation Parameters of Analytical Assays

Analytical methods for this compound quantification undergo rigorous validation to ensure their reliability, accuracy, and suitability for intended applications, particularly in biological matrices. Key validation parameters include linearity, limits of detection and quantification, accuracy, precision, recovery rates, and stability.

Linearity and Dynamic Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the lowest and highest concentrations of an analyte that can be reliably measured. aatbio.com

For this compound, several methods have demonstrated excellent linearity across various concentration ranges:

An HPLC-MS/MS method showed linearity in plasma from 0.025 to 5.0 ng/mL (r = 0.9957) and in urine from 0.1 to 20.0 ng/mL (r = 0.9983). researchgate.netscu.edu.cn

Another LC-MS/MS assay for human plasma exhibited a linear dynamic range of 0.04-5.00 ng/mL. researchgate.netnih.gov

A GC-MS method using monolithic silica SPE tips reported excellent linearity from 0.25 to 32.0 ng/100 μL of plasma. researchgate.netnih.gov

For this compound phosphate (B84403), a calibration curve demonstrated good linearity from 0.02 to 6 ng/mL (r = 0.999). cpu.edu.cn

Table 1: Linearity and Dynamic Range of this compound Analytical Assays

Analytical MethodMatrixLinear RangeCorrelation Coefficient (r)Reference
HPLC-MS/MSPlasma0.025 - 5.0 ng/mL0.9957 researchgate.netscu.edu.cn
HPLC-MS/MSUrine0.1 - 20.0 ng/mL0.9983 researchgate.netscu.edu.cn
LC-MS/MSPlasma0.04 - 5.00 ng/mLNot specified, "excellent linearity" researchgate.netnih.gov
GC-MS (MonoTip SPE)Plasma0.25 - 32.0 ng/100 μLNot specified, "excellent linearity" researchgate.netnih.gov
HPLC-MS/MSPlasma0.02 - 6 ng/mL (for this compound phosphate)0.999 cpu.edu.cn

Limit of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be accurately and precisely quantified. quansysbio.combitesizebio.com

Reported LOD and LOQ values for this compound assays include:

An HPLC-MS/MS method for plasma and urine reported a detection limit of 0.025 ng/mL for plasma and 0.1 ng/mL for urine. researchgate.netscu.edu.cn

A GC-MS method using monolithic silica SPE tips had a limit of detection of 0.125 ng/100 μL of plasma. researchgate.netnih.gov

For this compound phosphate, the limit of detection was 0.01 ng/mL. cpu.edu.cn

An LC-MS/MS method for this compound in human plasma reported a lower limit of quantification (LLOQ) of 0.04 ng/mL. researchgate.netnih.gov

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound Analytical Assays

Analytical MethodMatrixLODLOQReference
HPLC-MS/MSPlasma0.025 ng/mLNot explicitly stated, but 0.025 ng/mL is also a "detecting limitation" researchgate.netscu.edu.cn
HPLC-MS/MSUrine0.1 ng/mLNot explicitly stated, but 0.1 ng/mL is also a "detecting limitation" researchgate.netscu.edu.cn
LC-MS/MSPlasmaNot specified0.04 ng/mL researchgate.netnih.gov
GC-MS (MonoTip SPE)Plasma0.125 ng/100 μLNot specified researchgate.netnih.gov
HPLC-MS/MSPlasma0.01 ng/mL (for this compound phosphate)Not specified cpu.edu.cn

Accuracy and Precision (Inter-day and Intra-day Variability)

Accuracy refers to the closeness of agreement between the test result and the accepted reference value, while precision describes the closeness of agreement between independent test results obtained under stipulated conditions. Precision is often evaluated as intra-day (within-day) and inter-day (between-day) variability. japsonline.comnih.gov

Validation studies for this compound quantification have shown good accuracy and precision:

For an HPLC-MS/MS method, the maximum intra-day and inter-day relative standard deviations (RSD) for this compound concentration were 5.92% and 5.70% in plasma, respectively, and 10.35% and 8.80% in urine, respectively. researchgate.netscu.edu.cn

A GC-MS method using monolithic silica SPE tips reported that accuracy ranged from 88% to 105%, with maximum intra-day and inter-day relative standard deviations of 13%. researchgate.netnih.gov

For this compound phosphate, intra- and inter-day precision (RSD) were less than 12.20%, and accuracy ranged from 97.97% to 106.40% (intra-day) and 97.44% to 102.08% (inter-day). cpu.edu.cn

Table 3: Accuracy and Precision of this compound Analytical Assays

Analytical MethodMatrixIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)Reference
HPLC-MS/MSPlasma5.92%5.70%Not explicitly stated, but method validated as "accurate" researchgate.netscu.edu.cn
HPLC-MS/MSUrine10.35%8.80%Not explicitly stated, but method validated as "accurate" researchgate.netscu.edu.cn
GC-MS (MonoTip SPE)Plasma13% (maximum)13% (maximum)88% - 105% researchgate.netnih.gov
HPLC-MS/MSPlasma (for this compound phosphate)< 12.20%< 12.20%97.97% - 106.40% (intra-day), 97.44% - 102.08% (inter-day) cpu.edu.cn

Recovery Rates from Biological Matrices

Recovery rate, or extraction recovery, assesses the efficiency of the analytical method in extracting the analyte from the biological matrix. It is typically expressed as a percentage of the amount of analyte recovered versus the amount originally present. nih.govbiointerfaceresearch.com

Reported recovery rates for this compound are generally high, indicating efficient extraction:

For an HPLC-MS/MS method, the recoveries of this compound in plasma ranged from 103.38% to 106.88%, and in urine, they ranged from 90.05% to 101.40%. researchgate.netscu.edu.cn

A GC-MS method using monolithic silica SPE tips showed recoveries of this compound spiked into plasma to be ≥83%. researchgate.netnih.gov

The average measured extraction recoveries of this compound phosphate indicated that the extraction procedure was consistent and reproducible, with no obvious matrix effect. cpu.edu.cn

Table 4: Recovery Rates from Biological Matrices

Analytical MethodMatrixRecovery Rate (%)Reference
HPLC-MS/MSPlasma103.38% - 106.88% researchgate.netscu.edu.cn
HPLC-MS/MSUrine90.05% - 101.40% researchgate.netscu.edu.cn
GC-MS (MonoTip SPE)Plasma≥83% researchgate.netnih.gov
HPLC-MS/MSPlasma (for this compound phosphate)Consistent and reproducible (specific percentages not detailed in snippet, but indicated as good) cpu.edu.cn

Stability in Biological Samples (e.g., Plasma, Urine)

Stability studies ensure that the analyte remains unchanged in the biological matrix under various storage and handling conditions, preventing degradation that could affect quantification accuracy.

This compound has demonstrated good stability in plasma under different conditions:

In one study, this compound was stable for at least 12 hours at 4°C, 4 weeks at -80°C, and after three freeze-thaw cycles in plasma. researchgate.netresearchgate.netnih.gov

Application of Analytical Methods in Pharmacokinetic Studies

Validated analytical methods are essential for conducting pharmacokinetic (PK) studies, which investigate the absorption, distribution, metabolism, and excretion of a drug. These studies provide critical data on how the body handles the drug over time.

Several validated analytical methods for this compound have been successfully applied in pharmacokinetic studies:

An LC-MS/MS method was successfully applied for the determination of this compound in a pharmacokinetic study involving healthy Chinese subjects. researchgate.netnih.gov

An HPLC-MS/MS method was validated as accurate and sensitive for determining this compound concentrations in plasma and urine samples, making it suitable for pharmacokinetic studies of this compound. researchgate.netscu.edu.cnresearchgate.net

Pharmacokinetic studies using this compound phosphate tablets in healthy Chinese volunteers quantified plasma this compound using an HPLC-MS/MS method. These studies investigated single-dose (10 mg, 20 mg, 40 mg) and multiple-dose (20 mg three times per day) administrations, as well as the food effect on pharmacokinetics. cpu.edu.cnnih.gov Results from these studies showed that after single-dosing, Cmax, AUC0−t, and AUC0−∞ were dose proportional. nih.gov

Synthetic Routes and Structure Activity Relationships Sar of Dimemorfan

Structure-Activity Relationship Analysis within the Morphinan (B1239233) Family

Dimemorfan is a morphinan derivative, and its pharmacological profile is intrinsically linked to its specific structural characteristics within this class of compounds. researchgate.netwikipedia.org

This compound, chemically known as 3,17-dimethylmorphinan, is structurally analogous to dextromethorphan (B48470) (3-methoxy-17-methylmorphinan) and its primary active metabolite, dextrorphan (B195859) (3-hydroxy-17-methylmorphinan). researchgate.netwikipedia.orgtandfonline.com A critical structural difference lies in the substituent at the C3 position: this compound features a methyl group, whereas dextromethorphan possesses a methoxy (B1213986) group, and dextrorphan has a hydroxyl group. researchgate.netwikipedia.orgnih.govwikipedia.orguni.lunih.gov

A significant distinction in their pharmacological profiles is this compound's negligible N-methyl-D-aspartate (NMDA) receptor antagonism when compared to dextromethorphan and, particularly, dextrorphan. wikipedia.orgnih.govgoogle.comdovepress.com Dextrorphan, as the major active metabolite of dextromethorphan, is recognized for its potent NMDA receptor antagonist activity and its capacity to elicit phencyclidine (PCP)-like dissociative effects, including hyperlocomotion. researchgate.netwikipedia.orgnih.govnih.gov In contrast, this compound is not metabolized to dextrorphan in vivo, which accounts for its reduced incidence of side effects and lower potential for abuse. researchgate.netwikipedia.orgtandfonline.comnih.gov

All three compounds—this compound, dextromethorphan, and dextrorphan—demonstrate high affinity for the sigma-1 (σ1) receptor. wikipedia.orgnih.govsemanticscholar.org

Here is a comparative analysis of their receptor binding affinities:

Compoundσ1 Receptor K_i (nM) nih.govσ2 Receptor K_i (nM) wikipedia.orgPCP Site K_i (nM) nih.govNMDA Receptor Antagonism wikipedia.orgnih.govdovepress.com
This compound151 wikipedia.org (0.1–0.2 µM) nih.gov4,421 wikipedia.org17,000 nih.govVery low affinity wikipedia.orgnih.gov
Dextromethorphan0.1–0.2 µM nih.govNot specified7,300 nih.govModerate affinity nih.govdovepress.com
Dextrorphan0.1–0.2 µM nih.govNot specified900 nih.govHigh affinity nih.govdovepress.com

Note: K_i values are approximate and may vary slightly between studies.

The primary structural modification that differentiates this compound from dextromethorphan is the substitution of the 3-methoxy group with a 3-methyl group. researchgate.netwikipedia.orgtandfonline.com This seemingly minor alteration significantly influences the metabolic fate and, consequently, the pharmacological profile of the compound. Because this compound lacks the methoxy group at the C3 position, it is not O-demethylated by the CYP2D6 enzyme to form dextrorphan, which is the key metabolite responsible for the dissociative and neuropsychotoxic effects associated with dextromethorphan. researchgate.nettandfonline.comnih.govdovepress.comwikipedia.org This structural difference allows this compound to retain its antitussive and neuroprotective properties, primarily mediated through sigma-1 receptor activation, without the undesirable NMDA receptor-mediated side effects observed with dextromethorphan and dextrorphan. researchgate.netwikipedia.orgnih.govnih.gov

The presence of the methyl group at the 3-position in this compound, in contrast to the methoxy or hydroxyl groups in dextromethorphan and dextrorphan, substantially reduces its affinity for PCP sites (which are a subset of NMDA receptor binding sites), while simultaneously maintaining a high affinity for the sigma-1 receptor. wikipedia.orgnih.gov This highlights that the nature of the substituent at the C3 position is crucial for modulating the interaction with the NMDA receptor within the morphinan scaffold, thereby enabling the separation of antitussive and neuroprotective effects from psychotomimetic activity. nih.gov

Q & A

What are the primary molecular mechanisms by which dimemorfan exerts its anti-inflammatory effects?

This compound suppresses inflammation by inhibiting NF-κB signaling and reactive oxygen species (ROS) production. Mechanistically, it blocks LPS-induced IκBα degradation, preventing NF-κB p65 nuclear translocation and transcriptional activity . Concurrently, it reduces NADPH oxidase (NOX) -dependent ROS and inducible nitric oxide synthase (iNOS) -mediated nitric oxide (NO) overproduction in neutrophils and microglia . Methodologically, these effects are validated via:

  • Luciferase reporter assays for NF-κB activity .
  • ELISA and immunohistochemistry for cytokine quantification (e.g., TNF-α, MCP-1) .
  • Fluorometric assays for ROS/NO detection .

Which experimental models are commonly used to study this compound’s anti-inflammatory efficacy?

The LPS-induced endotoxic shock model in mice is standard for evaluating this compound’s systemic anti-inflammatory effects. Key endpoints include:

  • Survival rates and plasma TNF-α levels (measured via ELISA) .
  • Neutrophil infiltration in lung/liver tissues (assessed via myeloperoxidase activity and Evans blue staining) .
  • Oxidative stress markers (e.g., lipid peroxidation) .
    For neuroinflammation, BV2 microglial cells stimulated with LPS are used to study NF-κB and iNOS pathways .

What pharmacokinetic methodologies are employed to quantify this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters:

  • Linear dynamic range : 0.04–5.00 ng/mL in human plasma .
  • Internal standard : Estazolam for normalization .
  • Protein precipitation with acetonitrile for sample preparation .
    This method ensures high sensitivity and specificity for pharmacokinetic studies, particularly in assessing CYP2D6*10 genotype-dependent metabolism .

How does this compound differentially inhibit fMLP- vs. PMA-induced ROS in neutrophils?

This compound preferentially suppresses fMLP-induced ROS (IC₅₀ = 7.0 μM) compared to PMA, indicating receptor-mediated pathway modulation . It disrupts G-protein signaling by reducing intracellular calcium ([Ca²⁺]ᵢ) spikes triggered by fMLP but not thapsigargin . Advanced methods include:

  • Flow cytometry with ROS-sensitive dyes (e.g., DCFH-DA) .
  • Calcium imaging using Fura-2 AM .

How do genetic polymorphisms (e.g., CYP2D6*10) influence this compound pharmacokinetics?

The CYP2D6*10 allele (100C>T) reduces this compound metabolism in Chinese populations. Homozygous carriers (TT) exhibit:

  • Higher AUC₀–inf and lower clearance (CL) vs. CC/CT genotypes .
  • Slower elimination , requiring dose adjustments in clinical trials .
    Genotyping via PCR-RFLP and pharmacokinetic modeling (e.g., non-compartmental analysis) are critical for personalized dosing .

What role does this compound play in osteoclastogenesis and bone homeostasis?

This compound inhibits osteoclast differentiation by promoting ER-associated degradation (ERAD) of SERCA2 via the Hrd1/Sel1L complex . Key methodologies:

  • TRAP staining and micro-CT for osteoclast quantification .
  • Co-immunoprecipitation to validate SERCA2 ubiquitination .
  • CIA (collagen-induced arthritis) and OVX (ovariectomy) mouse models for bone loss studies .

How are cytokine levels measured in this compound-treated inflammatory models?

Enzyme-linked immunosorbent assay (ELISA) is standard for quantifying TNF-α, IL-6, and MCP-1 in plasma/tissue homogenates . For spatial resolution, immunohistochemistry with antibodies against cytokines or cell markers (e.g., CD11b) is used .

What experimental approaches elucidate this compound’s effects on intracellular calcium signaling?

  • Fura-2 AM fluorescence in neutrophils to measure [Ca²⁺]ᵢ changes .
  • Thapsigargin (SERCA inhibitor) as a control to isolate store-operated calcium entry (SOCE) pathways .
  • AlF₄⁻ to activate G-proteins independently of receptors .

How do in vitro and in vivo concentrations of this compound compare?

  • In vitro : Effective concentrations range from 5–50 μM in BV2 cells and neutrophils .
  • In vivo : Subcutaneous doses of 1–5 mg/kg in mice achieve therapeutic plasma levels .
    Dose translation across species requires allometric scaling based on body surface area .

What advanced techniques validate this compound’s modulation of the ERAD pathway?

  • Western blotting for SERCA2, Hrd1, and Sel1L expression .
  • Cycloheximide chase assays to measure SERCA2 degradation rates .
  • Proteasome inhibitors (MG-132) and ERAD inhibitors (eeyarestatin I) to confirm pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimemorfan
Reactant of Route 2
Dimemorfan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.